molecular formula C16H16N2O4 B15165633 4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one CAS No. 586356-61-8

4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B15165633
CAS No.: 586356-61-8
M. Wt: 300.31 g/mol
InChI Key: QEKKPZNNXMJSER-UHFFFAOYSA-N
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Description

4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one is an organic compound with a complex structure that includes a cyclohexadienone core, an ethyl group, a hydroxy group, and a nitroanilino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexadienone core: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.

    Introduction of the ethyl group: This step involves the alkylation of the cyclohexadienone core using ethyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Formation of the nitroanilino substituent: This step involves the nitration of aniline followed by coupling with the cyclohexadienone core under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate, potassium permanganate.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitroanilino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form covalent bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-3-hydroxy-6-[1-(4-aminophenyl)ethylidene]cyclohexa-2,4-dien-1-one: Similar structure but with an amino group instead of a nitro group.

    4-Ethyl-3-hydroxy-6-[1-(4-methoxyanilino)ethylidene]cyclohexa-2,4-dien-1-one: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

4-Ethyl-3-hydroxy-6-[1-(4-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one is unique due to the presence of the nitroanilino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying specific biological interactions and developing new materials with tailored properties.

Properties

CAS No.

586356-61-8

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

4-ethyl-6-[C-methyl-N-(4-nitrophenyl)carbonimidoyl]benzene-1,3-diol

InChI

InChI=1S/C16H16N2O4/c1-3-11-8-14(16(20)9-15(11)19)10(2)17-12-4-6-13(7-5-12)18(21)22/h4-9,19-20H,3H2,1-2H3

InChI Key

QEKKPZNNXMJSER-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=NC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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